molecular formula C9H14N2O3S2 B15251842 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine

Cat. No.: B15251842
M. Wt: 262.4 g/mol
InChI Key: ANMQIEGEJXJVJZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine typically involves the introduction of the morpholine-4-sulfonyl group onto a thiophene ring. One common method is the condensation reaction, where a thiophene derivative is reacted with morpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The reaction conditions are optimized to ensure that the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the morpholine moiety.

Scientific Research Applications

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological molecules, while the thiophene ring can provide stability and facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler thiophene derivative without the morpholine-4-sulfonyl group.

    5-(Morpholine-4-sulfonyl)thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.

    Thiophene-2-sulfonamide: Another thiophene derivative with a sulfonamide group.

Uniqueness

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is unique due to the presence of both the morpholine-4-sulfonyl group and the amine group on the thiophene ring. This combination of functional groups can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonylthiophen-3-amine

InChI

InChI=1S/C9H14N2O3S2/c1-7-8(10)6-9(15-7)16(12,13)11-2-4-14-5-3-11/h6H,2-5,10H2,1H3

InChI Key

ANMQIEGEJXJVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

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